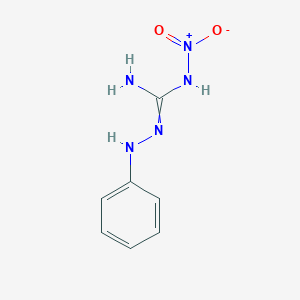

2-Anilino-1-nitroguanidine

Description

Contextualization within the Broader Field of Substituted Guanidine (B92328) Chemistry

Substituted guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. bohrium.com This core structure imparts a high degree of basicity, making them valuable as organocatalysts and superbases in a variety of organic reactions. rsc.orgineosopen.org The versatility of the guanidine scaffold allows for the introduction of various substituents, leading to a vast library of compounds with tailored electronic and steric properties. researchgate.netmdpi.com

2-Anilino-1-nitroguanidine is a prime example of a substituted guanidine, featuring both an aniline (B41778) and a nitro group. The presence of the electron-withdrawing nitro group and the aromatic aniline moiety significantly influences the compound's reactivity and potential applications, distinguishing it from simpler guanidine derivatives.

Historical Trajectories and Foundational Studies on Anilino-Guanidine Scaffolds

The study of guanidine and its derivatives dates back over 150 years. bohrium.com Early research focused on understanding their fundamental chemical properties and synthesis. The development of synthetic methodologies for creating substituted guanidines, including those with anilino groups, has been a continuous area of investigation in organic chemistry. rsc.orgmpdkrc.edu.in These methods have evolved from classical multi-step approaches to more efficient catalytic syntheses. rsc.org

Significance of this compound as a Synthetic Precursor and Model System in Contemporary Organic and Materials Sciences

The true significance of this compound lies in its role as a versatile synthetic precursor. The presence of multiple reactive sites—the amino groups, the nitro group, and the aromatic ring—allows for a wide range of chemical transformations.

In organic synthesis, it can serve as a building block for the construction of more complex heterocyclic compounds. bohrium.com Guanidine derivatives are known to be instrumental in the synthesis of five- and six-membered heterocycles. bohrium.com

In the field of energetic materials, nitroguanidine (B56551) and its derivatives are well-established components of propellants and explosives. researchgate.netresearchgate.net The related compound, 1-amino-2-nitroguanidine (ANQ), is a high-energy, nitrogen-rich compound that has been extensively studied for its detonation properties. nih.govnih.gov ANQ can undergo various reactions to produce new energetic compounds. nih.govresearchgate.net Given its structural similarity, this compound is a compound of interest in this area, with potential applications in the development of novel energetic materials. For instance, transition metal complexes of 3-amino-1-nitroguanidine have been investigated as laser-ignitable primary explosives. at.uamdpi.com

Current Research Frontiers and Unresolved Challenges Pertaining to this compound

Current research involving guanidine-containing compounds is focused on several key areas, including the development of new catalytic systems, the synthesis of biologically active molecules, and the creation of advanced materials. ineosopen.orgresearchgate.net For this compound specifically, several research frontiers and challenges remain:

Exploration of its Full Synthetic Potential: While its potential as a precursor is recognized, a comprehensive exploration of the types of reactions and the range of complex molecules that can be synthesized from this compound is still an active area of research.

Characterization of its Physicochemical Properties: Detailed experimental and computational studies are needed to fully understand its electronic structure, reactivity, and thermal stability. This data is crucial for predicting its behavior in various applications.

Development of More Efficient and Greener Synthetic Routes: As with many specialty chemicals, developing cost-effective and environmentally friendly methods for the synthesis of this compound is an ongoing challenge.

Investigation into its Coordination Chemistry: The ability of the guanidine and aniline moieties to coordinate with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. mdpi.com

Interactive Data Table: Properties of Related Nitroguanidine Compounds

| Compound Name | Key Properties | Reference |

| Nitroguanidine (NGu) | High safety performance, used in propellants and explosives. | researchgate.net |

| 1-Amino-2-nitroguanidine (ANQ) | High nitrogen content (58.8%), good detonation velocity (8.25 km/s). nih.gov | nih.govnih.gov |

| 1,2-Dinitroguanidine (DNG) | Novel explosive with high performance and moderate sensitivity. | lukasiewicz.gov.pl |

| 1-Amino-2-nitroguanidinium nitrate (B79036) (ANGN) | High detonation pressure (43.0 GPa) and velocity (9775 m/s). researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

100524-26-3 |

|---|---|

Molecular Formula |

C7H9N5O2 |

Molecular Weight |

195.18g/mol |

IUPAC Name |

2-anilino-1-nitroguanidine |

InChI |

InChI=1S/C7H9N5O2/c8-7(11-12(13)14)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) |

InChI Key |

MCLGHWONVQHBKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NN=C(N)N[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\N)/N[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N)N[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Anilino 1 Nitroguanidine and Its Analogues

Strategic Approaches to C-N Bond Formation in Anilino-Nitroguanidines

The formation of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of anilino-nitroguanidines. tcichemicals.comnih.gov This involves creating a linkage between an aniline (B41778) derivative and the guanidine (B92328) core. Various synthetic strategies have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Reactions in 2-Anilino-1-nitroguanidine Synthesis

Nucleophilic substitution is a fundamental and widely employed method for the synthesis of this compound and its derivatives. organic-chemistry.org This approach typically involves the reaction of an amine, acting as the nucleophile, with a suitable electrophilic precursor of nitroguanidine (B56551).

A common strategy involves the reaction of aniline or its substituted derivatives with a nitroguanidine precursor bearing a leaving group. For instance, the synthesis of 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) has been achieved through the nucleophilic substitution reaction of 1-amino-2-nitroguanidine (ANQ) with appropriate dinitro or trinitro-substituted aromatic compounds. daneshyari.com In these reactions, the amino group of ANQ acts as the nucleophile, displacing a leaving group on the aromatic ring.

Another approach utilizes S-methylisothionitrourea as a key reagent. The reaction of aniline and phenylenediamines with S-methylisothionitrourea leads to the formation of aminophenyl-2-nitroguanidines. researchgate.net This method provides a versatile route to various substituted anilino-nitroguanidines.

The general mechanism for nucleophilic substitution can proceed via an S(_N)1 or S(_N)2 pathway, depending on the substrates and reaction conditions. organic-chemistry.org In the context of aromatic substitution, the reaction often proceeds through a nucleophilic aromatic substitution (NAS) mechanism, particularly when activated aromatic systems are involved. scranton.edu

The following table summarizes key aspects of nucleophilic substitution in the synthesis of this compound analogues:

| Nucleophile | Electrophile/Precursor | Product | Reference |

| 1-Amino-2-nitroguanidine (ANQ) | 2,4-Dinitrochlorobenzene | 1-(2,4-Dinitroanilino)-2-nitroguanidine (DNNG) | daneshyari.com |

| 1-Amino-2-nitroguanidine (ANQ) | Picryl chloride | 1-(2,4,6-Trinitroanilino)-2-nitroguanidine (TNNG) | daneshyari.com |

| Aniline | S-Methylisothionitrourea | Phenyl-2-nitroguanidine | researchgate.net |

| Phenylenediamines | S-Methylisothionitrourea | Aminophenyl-2-nitroguanidines | researchgate.net |

Condensation and Cycloaddition Protocols for Guanidine Scaffold Construction

Condensation and cycloaddition reactions are powerful tools for constructing the guanidine scaffold, which can then be further functionalized to yield this compound derivatives. nih.govmdpi.com These reactions often involve the reaction of a guanidine or a precursor with a bifunctional electrophile.

Condensation Reactions:

Condensation reactions are widely used for the synthesis of heterocyclic systems containing a guanidine moiety. nih.gov The Biginelli reaction, for example, is a three-component reaction that can be adapted for the synthesis of guanidine-containing heterocycles. nih.gov While not directly yielding this compound in one step, the resulting scaffolds can be precursors. For instance, the condensation of guanidine, an aldehyde, and a β-ketoester can produce 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov

The reaction of guanidines with bis-electrophiles can lead to the formation of various nitrogen-rich heterocycles. nih.gov For example, 2-aminopyrimidines, which can be synthesized from guanidine hydrochloride, can undergo further cyclization reactions. nih.gov Oxidative condensation of 1,3-disubstituted thioureas with amines, mediated by reagents like o-iodoxybenzoic acid, also provides a route to guanidines. researchgate.net

Cycloaddition Reactions:

Cycloaddition reactions offer a stereoselective and regioselective method for constructing cyclic systems that can incorporate a guanidine or a precursor group. mdpi.comsciforum.net While less common for the direct synthesis of acyclic anilino-nitroguanidines, they are valuable for creating complex guanidine-containing molecules. For example, the cycloaddition of guanidine-substituted furans with dienophiles has been explored. mdpi.comsciforum.net Theoretical studies, such as DFT calculations, have been used to investigate the mechanism of 1,3-dipolar cycloadditions of azides with the C=N double bond of guanidine. nih.gov

The following table highlights examples of condensation and cycloaddition reactions relevant to guanidine scaffold synthesis:

| Reaction Type | Reactants | Product Type | Reference |

| Condensation (Biginelli-type) | Guanidine, Aldehyde, β-Ketoester | 2-Imino-5-carboxy-3,4-dihydropyrimidines | nih.gov |

| Condensation | 2-Aminopyrimidines, Bis-electrophiles | Fused bi-pyrimidine and pyrimido-aminotriazine scaffolds | nih.gov |

| Oxidative Condensation | 1,3-Disubstituted thioureas, Amines | Guanidines | researchgate.net |

| Cycloaddition | Guanidine-substituted furans, Dienophiles | 7-Oxanorbornene framework with a guanidine moiety | mdpi.comsciforum.net |

| [3+2] Cycloaddition | Organo-cyanamides, α-Haloamides | Five-membered cyclic guanidines | acs.org |

Development of Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogues. rsc.orgsynthiaonline.com This involves the development of catalytic systems, the use of environmentally benign solvents, and the design of atom-economical reactions. researchgate.net

Catalytic Systems for Efficient and Selective Synthesis of this compound

The use of catalysts can significantly improve the efficiency and selectivity of reactions leading to guanidine derivatives. rsc.org Metal-mediated catalytic addition of amines to carbodiimides is an atom-economical approach to N-substituted guanidines. rsc.org Various metal complexes, including those of titanium, zirconium, and iron, have been investigated for their catalytic activity in guanylation reactions. rsc.orgosti.gov

For instance, imido titanium(IV) complexes have been shown to catalyze the guanylation of amines with carbodiimides. rsc.org More recently, a high-spin iron(II) imido complex was found to be an efficient catalyst for the guanylation of carbodiimides with a wide range of aniline substrates under mild conditions. osti.gov

The development of heterogeneous catalysts is also a key area of research, as they offer advantages in terms of separation and reusability. mdpi.com For example, metal nanoparticles supported on various materials have been used for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes, which is a related transformation. mdpi.com

Solvent-Free and Atom-Economical Methodologies

Solvent-free reaction conditions represent a significant step towards greener synthesis by reducing waste and simplifying workup procedures. researchgate.netpharmafeatures.com Microwave-assisted synthesis, often performed under solvent-free conditions, can accelerate reaction rates and improve yields. cem.com

An example of a solvent- and catalyst-free synthesis has been reported for 2-anilino nicotinic acids, which are structurally related to the anilino portion of the target molecule. researchgate.net This approach highlights the potential for developing similar environmentally friendly methods for this compound.

Atom economy is another crucial principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The direct guanylation of amines with carbodiimides is a highly atom-economical route to substituted guanidines. rsc.org

The following table summarizes green and sustainable approaches relevant to the synthesis of anilino-guanidine structures:

| Green Approach | Specific Method | Reactants | Product | Reference |

| Catalysis | Iron(II) imido complex | Aniline, Carbodiimide | N,N'-disubstituted guanidine | osti.gov |

| Catalysis | Imido titanium(IV) complexes | Aniline, Carbodiimide | N-Arylguanidines | rsc.org |

| Solvent-Free | Thermal conditions | Primary aromatic amines, 2-chloronicotinic acid | 2-Anilino nicotinic acids | researchgate.net |

| Microwave-Assisted | Solvent-free phase transfer catalysis | Not specified for anilino-guanidines | Various organic compounds | cem.com |

| Atom-Economical | Direct guanylation | Amines, Carbodiimides | N-substituted guanidines | rsc.org |

Control of Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Controlling selectivity is paramount in the synthesis of complex molecules like this compound, especially when multiple reactive sites are present or stereocenters can be formed.

Chemoselectivity: In molecules with multiple functional groups, achieving chemoselectivity means reacting at one specific site while leaving others untouched. For example, in the synthesis of anilino-nitroguanidines from precursors with multiple amino groups, selective reaction at the desired nitrogen atom is crucial. The use of protecting groups or carefully chosen reaction conditions can help achieve this.

Regioselectivity: This refers to the control of the position of a chemical reaction. In the context of anilino-nitroguanidine synthesis, this is particularly relevant when dealing with substituted anilines. The position of substitution on the aniline ring can be controlled by the directing effects of existing substituents. For instance, in the nitration of aniline derivatives, the position of the nitro group can be influenced by the reaction conditions and the nitrating agent used. researchgate.net

Stereoselectivity: While this compound itself is achiral, the synthesis of its chiral analogues requires stereoselective methods. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. ua.es For example, the catalytic asymmetric synthesis of 1,2-diamines, which are structurally related to the anilino-guanidine core, has been achieved through methods like the ring-opening of aziridines. ua.es While not directly applied to this compound in the reviewed literature, these principles are transferable.

The following table provides examples of how selectivity can be controlled in related syntheses:

| Selectivity Type | Reaction | Method/Catalyst | Outcome | Reference |

| Regioselectivity | Nitration of N-Phenyl Carboxamides | Bismuth nitrate (B79036)/Acetic anhydride | ortho-Nitration | researchgate.net |

| Enantioselectivity | Ring-opening of meso-aziridines with anilines | Ti(OiPr)4 and chiral binol derivatives | Enantioenriched N,N'-diaryl 1,2-diamines | ua.es |

| Chemoselectivity | Nitration of aromatic amines | PPh3/Br2/AgNO3 | Selective nitration of the aromatic ring | researchgate.net |

Directing Group Strategies for Functionalization

The functionalization of aromatic rings, such as the aniline moiety in this compound, can be precisely controlled through the use of directing groups. These groups are covalently attached to the substrate to steer a catalyst to a specific C-H bond, typically at the ortho-position, enabling regioselective introduction of new functional groups. researchgate.net

A particularly relevant strategy for the aniline scaffold involves the use of the N-nitroso group as an efficient and sometimes "traceless" directing group. researchgate.net In this approach, the aniline nitrogen would be converted to an N-nitrosoaniline derivative. This nitroso group can then direct transition-metal catalysts (e.g., Palladium, Rhodium, Cobalt) to activate the ortho-C-H bonds of the phenyl ring for various transformations, including arylation, olefination, and hydroxylation. researchgate.net A significant advantage of the nitroso group is that it can act as an internal oxidant in some catalytic cycles and can often be removed under mild conditions, or even participate in subsequent cyclization reactions, enhancing synthetic efficiency. researchgate.net

The table below summarizes potential directing group strategies applicable to the functionalization of the aniline ring in this compound analogues.

| Directing Group | Catalyst/Metal | Type of Functionalization | Key Features |

| N-Nitroso | Pd, Rh, Co, Ru, Ir | Arylation, Olefination, Hydroxylation | Can be traceless; acts as an internal oxidant. researchgate.net |

| Triazene | Pd(OAc)₂ | Oxidative Heck (Olefination) | Can be quantitatively removed under ambient conditions. pkusz.edu.cn |

| Pyrimidine | Pd | Olefination, Arylation | Can be used as a transient directing group; removed by hydrolysis. researchgate.net |

| Pyridine | Ru | Arylation | Removable to reveal a hydroxyl group. pkusz.edu.cn |

Stereochemical Implications in Asymmetric Derivatization

While this compound itself is an achiral molecule, the synthesis of its chiral analogues or derivatives introduces the critical challenge of controlling stereochemistry. Asymmetric derivatization would involve the creation of one or more stereocenters within the molecule, requiring stereoselective synthetic methods to produce a single desired stereoisomer.

One potential pathway for introducing chirality is through the asymmetric C-H functionalization of the aniline ring, as discussed in the previous section. If the newly introduced substituent creates a stereocenter, the use of a chiral ligand complexed to the transition metal catalyst can induce asymmetry and favor the formation of one enantiomer over the other. This approach has been successfully applied in numerous transition-metal-catalyzed reactions. rsc.org

Another approach involves the derivatization of the guanidine nitrogen atoms. The nucleophilic nature of the amino and hydrazino groups on guanidine scaffolds allows for reactions with electrophiles. nih.govat.ua If a chiral electrophile is used, a pair of diastereomers could be formed. Alternatively, a prochiral electrophile could be added using a chiral catalyst to induce enantioselectivity. A more sophisticated method involves the stereoselective synthesis of precursors that are then used to build the final molecule. For example, methods for the stereoselective synthesis of β-amino esters and subsequent conversion to other functional groups can serve as a blueprint. rsc.org These methods often rely on imino-aldol reactions with chiral auxiliaries or catalysts to set the desired stereochemistry early in the synthetic sequence. rsc.org Similarly, established protocols for synthesizing chiral 1,2-diamino derivatives could be adapted to create chiral aniline precursors for the synthesis of specific stereoisomers of more complex analogues. researchgate.net

The following table outlines general strategies that could be adapted for the asymmetric synthesis of chiral this compound derivatives.

| Asymmetric Strategy | Target Site | Method | Potential Outcome |

| Asymmetric C-H Functionalization | Phenyl Ring | Transition metal catalyst with a chiral ligand | Enantiomerically enriched ortho-substituted aniline derivatives. |

| Chiral Auxiliary | Guanidine Nitrogen | Reaction with a chiral electrophile or use of a removable chiral auxiliary | Diastereoselective formation of a new bond, with the auxiliary later cleaved. |

| Substrate Control | Precursor Synthesis | Stereoselective synthesis of a chiral aniline or guanidine precursor | Incorporation of a pre-defined stereocenter into the final molecule. nih.gov |

| Decarboxylation-Alkylation | Precursor Modification | One-pot stereoselective replacement of a carboxyl group in a precursor amino acid. nih.gov | Formation of chiral 1,2-amino alcohol derivatives as building blocks. nih.gov |

Industrial-Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of a specialized chemical like this compound from the laboratory bench to an industrial scale introduces a host of challenges that must be addressed through rigorous process optimization. rsc.org The primary goals of scale-up are to ensure safety, cost-effectiveness, product consistency, and environmental sustainability.

The synthesis of the nitroguanidine core itself is a well-established industrial process, typically involving the nitration of guanidinium (B1211019) nitrate with concentrated nitric acid. google.com Key parameters that require strict control at an industrial scale include the rate of addition of reagents to manage the exothermic reaction, maintaining the temperature within a narrow range (e.g., 30–65 °C) to prevent decomposition and side reactions, and controlling the subsequent crystallization by dilution to achieve the desired purity and crystal morphology. google.comgoogle.com Chinese patents describe processes where careful control of crystallization temperature (e.g., -3 to -7 °C) and stirring speed yields high-purity β-crystal form nitroguanidine directly. google.com

The subsequent step, coupling the nitroguanidine core with aniline, presents its own set of optimization challenges. A relevant case study is the scaled-up synthesis of Propyl Nitroguanidine (PrNQ), an analogue where an alkylamine is used instead of aniline. imemg.org In the PrNQ synthesis, which was scaled to produce over 24 kilograms, critical optimization parameters included reaction temperature, neutralization conditions, and recrystallization methods to ensure high purity (99.9%) and yield (56% on a large lab scale). imemg.org Similar considerations would apply to this compound, where the reaction of a nitroguanidine precursor with aniline would need to be optimized for solvent choice, temperature, reaction time, and methods for removing the ammonia (B1221849) byproduct to drive the reaction to completion. imemg.org

Modern process intensification strategies, such as continuous flow synthesis, offer significant advantages for the production of energetic or hazardous materials. rsc.org Continuous flow reactors, including microreactors, allow for superior control over mixing and heat transfer, reducing the volume of hazardous material present at any given time and enabling the use of reaction conditions that might be unsafe in large batch reactors. rsc.org This technology could provide a safer and more efficient route for both the nitration and the subsequent amination step in the production of this compound.

The table below contrasts key parameters for a representative laboratory-scale synthesis versus an industrial-scale process for a nitroguanidine derivative, based on the PrNQ example. imemg.org

| Parameter | Laboratory Scale (grams) | Industrial / Large-Lab Scale (kilograms) | Optimization Focus |

| Reaction Vessel | Round-bottom flask | Jacketed steel reactor (e.g., 18 L Holston still) imemg.org | Heat transfer, material compatibility, robust mixing. |

| Temperature Control | Oil bath, heating mantle | Internal coils, reactor jacket, automated control systems | Precise management of exotherms, prevention of runaway reactions. google.comimemg.org |

| Reagent Addition | Manual (e.g., dropping funnel) | Metering pumps, automated feed systems | Controlled rate to maintain temperature and concentration profiles. google.com |

| Work-up/Purification | Filtration, beaker recrystallization | Large-scale filtration, controlled crystallization vessels | Maximizing yield, achieving consistent particle size and purity. imemg.org |

| Safety | Fume hood, blast shield | Process hazard analysis (PHA), remote operation, containment | Minimizing operator exposure and risk of incident. rsc.org |

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Anilino 1 Nitroguanidine

Comprehensive Analysis of Electrophilic and Nucleophilic Reactions at the Nitroguanidine (B56551) Moiety

The nitroguanidine portion of the molecule is a hub of reactivity, featuring electrophilic and nucleophilic centers that are susceptible to a variety of transformations. The strong electron-withdrawing nitro group significantly influences the reactivity of the adjacent guanidine (B92328) structure.

The nitro group (-NO₂) in 2-anilino-1-nitroguanidine is a primary site for chemical modification, most notably through reduction. The transformation of the nitro group into an amino group can fundamentally alter the compound's properties.

Reduction Reactions: The reduction of the nitrimine or nitramine functionality is a common pathway for functionalization. Various reducing agents and catalytic systems can be employed, with the choice of reagent determining the final product. For instance, the reduction of related nitroaromatic compounds like 2-nitroaniline (B44862) is often achieved using catalytic hydrogenation with systems like palladium on carbon (Pd/C) and a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or hydrogen gas. nih.govscispace.com Metal-based reductions, for example with zinc dust in an acidic or neutral medium, are also effective for converting nitroguanidines to their corresponding aminoguanidines. at.ua A similar approach could reduce this compound to 2-anilino-1-aminoguanidine. The intermediate nitrosoguanidine (B1196799) may also be isolated under controlled conditions. at.ua

Functionalization: Beyond simple reduction, the nitro group can be involved in other transformations. While direct functionalization of the nitro group itself without reduction is less common, its strong electron-withdrawing nature activates the rest of the molecule for various reactions. nih.gov For example, the acidity of the N-H proton adjacent to the nitro group is significantly increased, facilitating deprotonation and subsequent reactions with electrophiles.

Table 1: Potential Reduction Pathways for the Nitro Group

| Reagent/Catalyst System | Probable Intermediate Product | Final Product | Reference |

|---|---|---|---|

| Zn / Acid (e.g., HCl, Acetic Acid) | 2-Anilino-1-nitrosoguanidine | 2-Anilino-1-aminoguanidine | at.ua |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Not typically isolated | 2-Anilino-1-aminoguanidine | nih.govscispace.com |

| Hydrazine Hydrate / Catalyst (e.g., Pd/C) | Not typically isolated | 2-Anilino-1-aminoguanidine | nih.gov |

Reactivity at the Guanidine Nitrogen Centers and Anilino Substituent

The molecule possesses several nitrogen atoms, each with distinct reactivity profiles. The guanidine nitrogens and the anilino nitrogen can act as nucleophiles or bases, while the aniline (B41778) ring is susceptible to electrophilic attack.

Guanidine Nitrogen Centers: The guanidine moiety contains both imino (=NH) and amino (-NH-) type nitrogens. Their nucleophilicity is generally lower than that of simple amines due to the delocalization of lone pairs and the strong electron-withdrawing effect of the nitro group. dtic.mil However, they can still react with strong electrophiles. Protonation typically occurs at the imino nitrogen, as is common for guanidines. dtic.mil The N-H protons, particularly the one on the anilino nitrogen and the one adjacent to the nitro group, are acidic and can be removed by a base, creating anionic species that can react with electrophiles like alkyl halides. wikipedia.org

Anilino Substituent: The anilino group introduces its own set of reactive possibilities.

Reactions at Nitrogen: The anilino nitrogen, although a weaker nucleophile than in aniline itself due to the attached electron-withdrawing group, can undergo reactions such as acylation with acyl chlorides or anhydrides to form N-acylated products. wikipedia.org

Electrophilic Aromatic Substitution: The amino group of aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.orgbyjus.com However, the deactivating nitroguanidine substituent will temper this reactivity. Nonetheless, reactions like halogenation or nitration are expected to occur primarily at the para-position of the aniline ring, and to a lesser extent, the ortho-position. byjus.com In strongly acidic conditions, protonation of the anilino nitrogen forms an anilinium ion, which is a deactivating, meta-directing group, potentially leading to substitution at the meta-position. byjus.comchemistrysteps.com

Cyclization and Heterocyclic Ring Formation Reactions

The presence of multiple nucleophilic nitrogen centers and an aromatic ring within the same molecule makes this compound a prime candidate for cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These transformations can occur via intramolecular or intermolecular pathways.

Intramolecular cyclization reactions involve the formation of a new ring within a single molecule. In this compound, several plausible mechanisms can be envisioned, often promoted by heat or the presence of an acid or base catalyst.

One likely pathway involves the nucleophilic attack of the anilino nitrogen onto the electrophilic carbon of the guanidine core. This type of reaction can lead to the formation of five- or six-membered heterocyclic rings. For example, a base-catalyzed cyclization could lead to the formation of a benzotriazine derivative through the elimination of nitrous amide or a related species.

Another possibility is an electrophilic cyclization where the aniline ring attacks a reactive intermediate formed at the guanidine moiety. This is analogous to the Povarov reaction, which can form polycyclic quinolines. rsc.org Such reactions often require specific catalysts to proceed efficiently. mdpi.com

Table 2: Plausible Intramolecular Cyclization Products

| Reaction Type | Key Step | Potential Heterocyclic Product |

|---|---|---|

| Nucleophilic Cyclization | Anilino nitrogen attacks guanidine carbon | Benzotriazine or Benzimidazole derivatives |

| Electrophilic Cyclization | Phenyl ring attacks activated guanidine moiety | Fused quinoline-like structures |

Intermolecular Condensation Reactions for Macrocyclic and Polymeric Architectures

Intermolecular reactions occur between two or more molecules, leading to the formation of larger structures such as dimers, macrocycles, or polymers. The multiple N-H groups on this compound make it a suitable monomer for condensation polymerization. acs.org

For example, reaction with a bifunctional electrophile, such as a diacyl chloride, could lead to the formation of a linear polymer. The N-H groups on the anilino and guanidine moieties can both participate, potentially leading to cross-linked materials. Self-condensation of this compound under certain conditions could also occur, where the nucleophilic nitrogen of one molecule attacks the guanidine carbon of another, leading to oligomers or polymers. The formation of such polymeric architectures can result in materials with high thermal and chemical stability. acs.org

Acid-Base Equilibria and Tautomerism in this compound

The structure of this compound allows for complex acid-base behavior and the existence of multiple tautomeric forms in equilibrium.

Acid-Base Equilibria: The molecule exhibits both basic and acidic properties.

Basicity: The guanidine group is intrinsically a very strong base, but this basicity is significantly suppressed by the electron-withdrawing nitro group. dtic.mil The aniline nitrogen is weakly basic (pKaH of aniline is ~4.6). wikipedia.org In a sufficiently acidic medium, protonation can occur, likely at the imino nitrogen of the guanidine or the aniline nitrogen, forming cationic species. byjus.comresearchgate.net

Acidity: The N-H protons exhibit varying degrees of acidity. The proton on the nitrogen adjacent to the nitro group (the nitramine proton) is the most acidic due to resonance stabilization of the resulting conjugate base. The anilino N-H proton is also weakly acidic. In the presence of a strong base, deprotonation can occur to form an anion.

Tautomerism: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org this compound can exist in several tautomeric forms. The most significant equilibrium is the nitro-acinitro tautomerism within the nitroguanidine moiety. wikipedia.org

Nitrimine Form: This is the commonly depicted structure, with a nitro group attached to a guanidine nitrogen (R-NH-NO₂).

Acinitro (or Isonitro) Form: This tautomer involves the migration of the acidic proton from the nitrogen to one of the oxygens of the nitro group, resulting in a nitronic acid structure (R-N=NO(OH)).

Additionally, imine-enamine tautomerism can occur within the guanidine core, involving the C=N double bond and adjacent N-H protons. The aniline portion itself does not typically exhibit significant tautomerism, but its electronic influence affects the equilibrium of the nitroguanidine part. The relative stability of these tautomers and the position of the equilibrium depend on factors like the solvent, pH, and temperature. beilstein-journals.orgunifr.ch

Investigating Decomposition Pathways and Chemical Stability under Diverse Conditions

The chemical stability and decomposition of this compound are critical parameters for understanding its reactivity, potential applications, and environmental fate. While specific experimental studies on the decomposition of this compound are not extensively available in the reviewed literature, its degradation pathways can be inferred from the well-documented behavior of its parent compound, nitroguanidine, and other substituted guanidines. The structure, possessing both a nitroguanidine core and an aniline moiety, suggests that its stability will be influenced by conditions that affect these functional groups, namely heat, light, and pH.

Mechanistic Studies of Thermal and Photochemical Degradation

Thermal Degradation

The thermal decomposition of nitroguanidine-based compounds is a complex process that typically involves exothermic reactions. For the parent compound, nitroguanidine, thermal decomposition in the solid phase has been studied, though the mechanism can be intricate. dtic.mil The decomposition of guanidine nitrate (B79036), a related precursor, is thought to proceed via isomerization to nitroguanidine, which then dissociates through various competing pathways to yield products such as ammonia (B1221849), nitrous oxide (N₂O), water, and carbon dioxide. at.ua

For substituted nitroguanidines, the decomposition temperature and products are influenced by the nature of the substituent. For example, 1-amino-2-nitroguanidine (ANQ) exhibits intense exothermic decomposition with peak temperatures between 192°C and 196°C. nih.gov The thermal stability of other energetic derivatives of nitroguanidine can vary significantly, with some decomposing at temperatures as low as 80°C and others being stable above 200°C. nih.govresearchgate.net

For this compound, the thermal decomposition would likely be initiated by the cleavage of the weakest bond, which in many nitramines is the N-NO₂ bond. The presence of the phenyl group on the amino nitrogen may influence the decomposition onset temperature compared to unsubstituted nitroguanidine. The subsequent decomposition would likely involve a series of complex radical reactions, leading to the formation of various gaseous products and a solid residue.

Interactive Table 1: Comparison of Thermal Decomposition Temperatures of Related Nitroguanidine Compounds

This table presents the decomposition temperatures for nitroguanidine and a related derivative to provide context for the expected thermal behavior of this compound.

| Compound Name | Decomposition Onset (°C) | Decomposition Peak (°C) | Reference |

| 1-Amino-2-nitroguanidine (ANQ) | ~184.5 | 192.5 - 196.2 | nih.gov |

| 1-(2,4-dinitroanilino)-2-nitroguanidine | ~175 | ~170 (peak) | researchgate.net |

| 1-(2,4,6-trinitroanilino)-2-nitroguanidine | Not specified | ~170 (peak) | researchgate.net |

Photochemical Degradation

The photochemical degradation of nitro-containing compounds is driven by the absorption of ultraviolet (UV) radiation by the nitro (–NO₂) group, which acts as a chromophore. core.ac.uk The photolysis of nitroguanidine in aqueous solutions is well-documented; it is readily degraded by UV light and natural sunlight. dtic.mil

The primary photochemical pathway for nitroguanidine involves the cleavage of the N-NO₂ bond. Studies have identified nitrosoguanidine as a transient intermediate, which is itself rapidly photolyzed. dtic.mil The final stable products of unbuffered nitroguanidine photolysis in water include guanidine, urea (B33335), cyanoguanidine, and nitrite (B80452) ion, with smaller amounts of nitrate and ammonia. dtic.mil The formation of an unstable NO₂ radical during the photolysis of nitroguanidine has also been reported. nih.gov

Given these precedents, this compound is expected to undergo photochemical degradation when exposed to UV light. The process would likely be initiated by the excitation of the nitro group, leading to N-NO₂ bond scission. The presence of the aniline group, another chromophore, could potentially influence the absorption spectrum and the subsequent reaction pathways. Photolysis of N-2,4-dinitrophenylamino-acids, for instance, is known to lead to complex intramolecular cyclization reactions. rsc.org Therefore, the photolysis of this compound might produce a mixture of products resulting from the breakdown of the guanidine moiety and possible reactions involving the aniline ring.

Table 2: Identified Products from the Aqueous Photolysis of Nitroguanidine

This table lists the products formed during the UV photolysis of unbuffered aqueous nitroguanidine solutions, which provides a basis for predicting the potential degradation products of this compound.

| Product | Reference |

| Guanidine | dtic.mil |

| Urea | dtic.mil |

| Cyanoguanidine | dtic.mil |

| Nitrite Ion (NO₂⁻) | dtic.mil |

| Nitrate Ion (NO₃⁻) | dtic.mil |

| Ammonia (NH₃) | dtic.mil |

| Nitrosoguanidine (intermediate) | dtic.mil |

Chemical Degradation in Varied pH Environments

The stability of this compound in aqueous solutions is expected to be highly dependent on pH, a characteristic shared with the parent nitroguanidine molecule.

Acidic Conditions Nitroguanidine is generally found to be stable in water and dilute acid solutions. dtic.mil However, decomposition occurs in concentrated strong acids, such as sulfuric acid, particularly with heating. This decomposition yields nitrous oxide, carbon dioxide, and ammonia. at.ua A very high molar ratio of acid to nitroguanidine is required to induce degradation at a significant rate. dtic.mil For this compound, similar stability in dilute acid is expected. In concentrated acid, protonation of the aniline nitrogen and the guanidine nitrogens would occur, followed by acid-catalyzed hydrolysis, likely leading to the cleavage of the C-N bonds and the release of aniline and decomposition products of the nitroguanidine core.

Neutral Conditions Under neutral pH, nitroguanidine is very stable, with no noticeable degradation observed even after heating under reflux for several days. dtic.mil It is reasonable to assume that this compound would also exhibit considerable stability in neutral aqueous solutions at ambient temperature.

Basic (Alkaline) Conditions Nitroguanidine readily decomposes in basic solutions (pH 10 and above). dtic.mil The hydrolysis in the presence of a base like sodium hydroxide (B78521) yields gaseous products, identified as nitrous oxide (N₂O) and ammonia (NH₃). dtic.mil The reaction follows pseudo-first-order kinetics and is subject to specific base catalysis, meaning the rate is dependent on the hydroxide ion concentration rather than the concentration of a general base buffer. dtic.mil The activation energy for the base-catalyzed hydrolysis of nitroguanidine at pH 11.8 has been calculated to be approximately 22.5 kcal/mol. dtic.mil

For this compound, a similar susceptibility to base-catalyzed hydrolysis is anticipated. The reaction would likely be initiated by the deprotonation of the nitramino group (-NHNO₂) to form an anion. This is consistent with the behavior of N-nitrosoguanidines, where decomposition proceeds through monoanionic and dianionic species. nih.gov The subsequent elimination and rearrangement reactions would lead to the breakdown of the molecule. The final products would likely include aniline, nitrous oxide, and ammonia, analogous to the hydrolysis of the parent compound.

Advanced Theoretical and Computational Investigations of 2 Anilino 1 Nitroguanidine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to exploring the electronic makeup of a molecule, revealing the nature of its chemical bonds, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules like 2-Anilino-1-nitroguanidine. tsijournals.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy on the potential energy surface.

For related molecules like 1-phenyl-2-nitroguanidine, DFT studies using the B3LYP functional with a 6-31G(d,p) basis set have shown that the molecule is nonplanar, comprising two nearly flat fragments: the nitroguanyl group and the phenyl group. researchgate.nettsijournals.com The calculations predict that the electron density at the bond critical point of the phenyl C-N bond is lower than that of the C-N bonds within the nitroguanyl portion. tsijournals.com A similar approach for this compound would involve optimizing its geometry to predict key bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity.

Theoretical calculations on nitroguanidine (B56551) and its alkyl derivatives have highlighted that the crystal field significantly impacts the final geometrical parameters, meaning that intermolecular forces in the solid state can cause deviations from the geometry of an isolated, gas-phase molecule. researchgate.net

Table 1: Representative Bond Lengths (Å) in the Nitroguanidine Core from DFT Calculations Data below is based on studies of nitroguanidine (NQ) and its derivatives, illustrating typical values expected for the core structure of this compound.

| Bond | Typical Calculated Length (Å) | Reference for Analogue |

| C=N (imine) | 1.29 - 1.31 | researchgate.net |

| C-NH2 (amino) | 1.34 - 1.36 | researchgate.netresearchgate.net |

| C-N (nitro) | 1.38 - 1.40 | researchgate.net |

| N-NO2 | 1.33 - 1.36 | researchgate.net |

| N=O | 1.22 - 1.24 | tsijournals.com |

Ab initio methods, which are based on first principles without empirical parameterization, are essential for studying phenomena beyond the ground state, such as electronic excitations. pku.edu.cn Techniques like Møller-Plesset perturbation theory (MP2) and Time-Dependent DFT (TD-DFT) are employed to predict excited state properties and UV-Visible absorption spectra. researchgate.net

For the parent nitroguanidine, analysis of its ultraviolet absorption spectra has been used to understand its electronic structure, concluding that it exists as a resonance hybrid of several forms. researchgate.netcdnsciencepub.com TD-DFT calculations on nitroguanidine have been used to compute its UV-Vis spectrum, identifying the primary absorption bands and the electronic transitions responsible for them. researchgate.net A similar investigation for this compound would predict its absorption maxima. The addition of the anilino group, a chromophore, would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to nitroguanidine itself. These calculations provide insight into how the molecule interacts with light, which is fundamental to its photochemistry.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. d-nb.info For a flexible molecule like this compound, with rotatable bonds connecting the phenyl ring and the guanidine (B92328) core, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

The behavior of a molecule can change dramatically in the presence of a solvent. Computational studies on nitroguanidine tautomers have used both implicit solvent models (like the Polarizable Continuum Model, PCM) and explicit solvent molecules to analyze its properties in aqueous solution. researchgate.net These models account for the electrostatic interactions between the solute and solvent, revealing how the solvent stabilizes different conformations or tautomers. For this compound, simulations in various solvents would clarify how its conformational preferences and dynamic behavior are influenced by the polarity of the environment. acs.org

In the solid state, particularly for energetic materials, intermolecular interactions like hydrogen bonds dictate the crystal packing, density, stability, and sensitivity. core.ac.uk X-ray crystallography and computational studies on nitroguanidine reveal an extensive three-dimensional network of hydrogen bonds that stabilizes the molecules in the crystal lattice. core.ac.uk

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound Based on functional groups present and analysis of analogues like nitroguanidine. researchgate.netcore.ac.uk

| Donor Group | Acceptor Group | Type of Interaction | Expected Significance in Crystal Packing |

| -NH- (Anilino) | O=N (Nitro) | Intermolecular H-bond | High |

| -NH2 (Amino) | O=N (Nitro) | Intermolecular H-bond | High |

| -NH- (Anilino) | N (Guanidine) | Intermolecular H-bond | Moderate |

| -NH- (Nitro) | O=N (Nitro) | Intramolecular H-bond | Possible, depending on conformation |

Solvent Effects on Molecular Conformation and Dynamics

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). core.ac.uk Theoretical frequency calculations are typically performed on the optimized molecular geometry. For nitroguanidine, solid-state DFT simulations have been used to assign the vibrational modes observed in its experimental terahertz and Raman spectra. core.ac.uk A known discrepancy exists where calculated harmonic frequencies are often higher than experimental ones; this is typically corrected by applying a uniform scaling factor. For this compound, a similar computational approach would yield predicted IR and Raman spectra, helping to assign specific peaks to the vibrations of its functional groups (e.g., N-O stretching, N-H bending, C=N stretching, and phenyl ring modes). at.ua

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical prediction of ¹H and ¹³C NMR spectra for this compound would aid in the structural confirmation of synthesized samples by correlating calculated chemical shifts with experimental measurements. mdpi.com

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Analogue Data adapted from solid-state analysis of nitroguanidine (NQ), demonstrating the correlation between theory and experiment. core.ac.uk

| Vibrational Mode Description (NQ) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NO2 wagging | 775 | 772 |

| C-N stretching | 1210 | 1205 |

| NH2 scissoring | 1640 | 1637 |

| N-H stretching | 3350 - 3450 | 3370 - 3440 |

Advanced NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and computational methods have become indispensable for the accurate prediction of chemical shifts (¹H, ¹³C, ¹⁵N). nih.govcomp-gag.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR parameters. rsc.org

This method is typically used in conjunction with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p)). nih.gov The calculation is performed on the molecule's geometry, which has been previously optimized at a suitable level of theory. The GIAO method effectively solves the issue of the gauge-dependence of the magnetic vector potential, leading to more accurate predictions of the nuclear magnetic shielding tensors. rsc.org

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_sample = σ_ref - σ_sample

For this compound, these calculations would predict the chemical shifts for each unique proton, carbon, and nitrogen atom in the molecule. This allows for unambiguous assignment of experimental NMR spectra and can help in confirming the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, providing insight into charge distribution and bonding within the molecule.

Table 2: Illustrative GIAO-DFT Predicted ¹³C and ¹H Chemical Shifts (ppm) for a Hypothetical this compound Structure.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| Guanidine C | 159.5 | Anilino N-H | 8.5 |

| Anilino C1 (ipso) | 145.2 | Amino N-H₂ | 7.2 |

| Anilino C2/C6 (ortho) | 118.9 | Anilino H2/H6 (ortho) | 6.8 |

| Anilino C3/C5 (meta) | 129.8 | Anilino H3/H5 (meta) | 7.3 |

| Anilino C4 (para) | 122.1 | Anilino H4 (para) | 7.0 |

Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of data generated from GIAO-NMR calculations. Actual predictions require specific computational analysis of the optimized molecular structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed step-by-step pathways of chemical reactions, a process known as mechanism elucidation. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net This is particularly valuable for understanding the synthesis, decomposition, or reactivity of energetic materials like this compound.

Energy Barrier Calculations and Reaction Coordinate Analysis

A key goal in studying a reaction mechanism is to determine its kinetics, which are governed by the activation energy (energy barrier). Computationally, the transition state (TS) is located on the PES as a first-order saddle point—a maximum in the direction of the reaction coordinate and a minimum in all other directions. numberanalytics.com

Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are used to locate TS structures. numberanalytics.com Once a TS is found, frequency calculations are performed to confirm its identity; a valid TS will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate that transforms reactants into products. numberanalytics.com

The Gibbs free energy of activation (ΔG‡) can then be calculated as the difference in free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate. For instance, the mechanism for the reaction between an aniline (B41778) and a nitro compound can be computationally modeled to find the rate-determining step and its associated energy barrier. researchgate.net Such studies on this compound could elucidate its thermal decomposition pathways or its formation mechanism, such as the reaction of 1-amino-2-nitroguanidine with an arylating agent.

Table 3: Illustrative Energy Barrier Calculation for a Hypothetical Reaction Step Involving an Aniline Derivative.

| Reaction Step | Method/Basis Set | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Nucleophilic Attack | B3LYP/6-31+G(d,p) | 22.5 | 24.1 |

| Proton Transfer | B3LYP/6-31+G(d,p) | 15.8 | 17.2 |

| Ring Closure | B3LYP/6-31+G(d,p) | 28.1 | 29.5 |

Note: This table is a representative example based on computational studies of related reactions researchgate.net to illustrate the type of data obtained from transition state calculations. ΔE‡ is the electronic activation energy, and ΔG‡ is the Gibbs free energy of activation.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The HOMO is the orbital most willing to donate electrons (nucleophilic), while the LUMO is the orbital most able to accept electrons (electrophilic). dntb.gov.ua

The energies and spatial distributions of these frontier orbitals are readily calculated using quantum chemical methods like DFT. For this compound, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. For example, the location of the HOMO would indicate the most nucleophilic region of the molecule, likely to react with an electrophile. Conversely, the distribution of the LUMO would highlight the most electrophilic sites, susceptible to attack by a nucleophile.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is another critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.comlibretexts.org For energetic materials, this gap is often correlated with sensitivity and performance. Computational analysis of the frontier orbitals of this compound would thus provide crucial insights into its stability and reactive nature.

Table 4: Illustrative FMO Analysis for a Molecule with Anilino and Nitroguanidine Moieties.

| Parameter | Calculation Method | Energy (eV) |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.85 |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.95 |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G(d,p) | 4.90 |

Note: The values in this table are illustrative, based on typical results for related aromatic nitro compounds, scholarsresearchlibrary.com and serve to demonstrate the output of an FMO analysis. The HOMO is often localized on the electron-rich aniline ring, while the LUMO is typically centered on the electron-withdrawing nitroguanidine group.

Cutting Edge Spectroscopic and Structural Elucidation Techniques for 2 Anilino 1 Nitroguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Anilino-1-nitroguanidine in solution, confirming its covalent framework by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N. researchgate.netresearchgate.net

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex molecules like this compound necessitate multi-dimensional NMR experiments for unambiguous signal assignment. columbia.edusdsu.edu

Correlated SpectroscopY (COSY): This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the aniline (B41778) ring, helping to assign their specific positions (ortho, meta, para). It would also show couplings between N-H protons if their exchange rate is slow enough.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH coupling). columbia.eduyoutube.com This is the fastest and most sensitive method for assigning protonated carbon signals. columbia.edu In the case of this compound, it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete molecular structure by identifying longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This technique is particularly vital for identifying and assigning quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from the aniline protons to the guanidine (B92328) carbon, and from the various N-H protons to carbons in both the aniline and guanidine parts of the molecule, thus confirming the connectivity between the two key structural motifs. columbia.edu

A representative table of expected NMR data is presented below.

| NMR Data for this compound (Hypothetical) | | :--- | :--- | | Technique | Observed Correlations / Assignments | | ¹H NMR | Signals corresponding to aromatic protons (δ 6.5-8.0 ppm) and multiple N-H protons. | | ¹³C NMR | Signals for aromatic carbons and a distinct signal for the guanidine carbon (C=N) around 160 ppm. chemicalbook.com | | COSY | Cross-peaks showing H-H coupling within the aniline ring. | | HSQC | Correlation peaks linking aromatic C-H proton and carbon signals. | | HMBC | Key correlations from aniline protons to the guanidine carbon, confirming the anilino-guanidine linkage. |

While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) spectroscopy offers insight into the structure and dynamics of materials in their solid form. This is particularly important for energetic materials, where crystalline packing and polymorphism can significantly impact properties. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions within the crystal lattice. By analyzing the chemical shifts, line widths, and relaxation times of ¹³C and ¹⁵N nuclei, ssNMR can effectively distinguish between different crystalline forms and provide information on molecular motion within the solid state.

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structural Assignment

Single Crystal X-ray Diffraction for Absolute Structure Determination and Supramolecular Architecture

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. dtic.mildtic.mil It provides precise data on bond lengths, bond angles, and torsion angles, and, crucially, reveals how molecules are arranged in the crystal lattice, a concept known as supramolecular architecture. daneshyari.comresearchgate.net

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical first step. For a compound like this compound, several advanced crystallization techniques may be employed: unifr.ch

Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization. unifr.ch

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. unifr.ch The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting the slow growth of crystals. unifr.ch

Anti-solvent Recrystallization: This process involves adding a poor solvent (anti-solvent) to a saturated solution of the compound in a good solvent to induce crystallization. aiche.org The rate of addition and mixing can be controlled to influence crystal size and quality.

The choice of solvents is critical; for related nitroguanidine (B56551) compounds, solvents like water, ethylene (B1197577) glycol, and methanol (B129727) have been used in crystallization processes. dtic.milat.ua

The data from SCXRD allows for a detailed analysis of the non-covalent forces that stabilize the crystal structure. These interactions are known to heavily influence the density and sensitivity of energetic materials. dtic.mildtic.mil

Hydrogen Bonding: this compound is rich in hydrogen bond donors (N-H groups from the aniline and guanidine moieties) and acceptors (the nitro group oxygens and various nitrogen atoms). dtic.mil SCXRD can precisely map the network of these interactions. In related nitroguanidine structures, extensive three-dimensional networks of hydrogen bonds, such as N-H···O and N-H···N, are observed, which contribute significantly to crystal stability. dtic.mildtic.milnih.gov The geometry of these bonds (donor-acceptor distance and angle) is a key output of the analysis.

π-π Stacking: The presence of the aromatic aniline ring introduces the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent rings align. wikipedia.orgrsc.org These interactions can further stabilize the crystal packing, often in a face-to-face or offset configuration. Analysis of the centroid-to-centroid distance and the slip angle between adjacent rings provides quantitative information about the strength and nature of these interactions.

| Typical Intermolecular Interactions in Nitro-Aromatic Compounds | | :--- | :--- | :--- | | Interaction Type | Atoms/Groups Involved | Typical Distance (Å) | | Hydrogen Bond | N-H ··· O(nitro) | 2.6 - 3.3 dtic.mil | | Hydrogen Bond | N-H ··· N | ~3.1 dtic.mil | | π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 (centroid-centroid) |

Advanced Crystallization Techniques for this compound

Vibrational Spectroscopy: FTIR and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. daneshyari.comnih.gov These methods are complementary and serve as rapid and effective fingerprints for identifying functional groups and confirming the structure of this compound. researchgate.netnih.gov

The FTIR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts:

N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the various amine and imine N-H groups.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

C=N Stretching: A strong band for the guanidine C=N bond, expected around 1640-1660 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

NO₂ Stretching: Strong, characteristic bands for the asymmetric (approx. 1550-1580 cm⁻¹) and symmetric (approx. 1280-1320 cm⁻¹) stretching of the nitro group.

The precise positions of these bands can be influenced by the molecule's solid-state environment and hydrogen bonding, making vibrational spectroscopy a useful tool for studying polymorphism in conjunction with ssNMR and SCXRD. nih.gov

| Characteristic Vibrational Frequencies for this compound (Expected) | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | N-H Stretch | 3200 - 3500 | | Aromatic C-H Stretch | 3000 - 3100 | | C=N Stretch (Guanidine) | 1640 - 1660 | | NO₂ Asymmetric Stretch | 1550 - 1580 | | Aromatic C=C Stretch | 1450 - 1600 | | NO₂ Symmetric Stretch | 1280 - 1320 |

Assignment of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental in identifying the functional groups within the this compound molecule. Each functional group vibrates at a characteristic frequency when it absorbs energy, providing a unique "fingerprint" of the molecule's structure. nih.gov

The IR spectrum of nitroguanidine derivatives typically shows strong, characteristic absorption bands. at.ua The nitro group (NO₂) is particularly prominent, exhibiting two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For aromatic nitro compounds, these are typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. spectroscopyonline.com The C=N bond of the guanidine moiety gives rise to a strong absorption band, often observed in the region of 1690-1580 cm⁻¹. at.uacdnsciencepub.com

Furthermore, the presence of the aniline group introduces several other characteristic frequencies. The N-H stretching vibrations of the secondary amine (anilino group) are expected in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the in-ring C-C stretching vibrations of the benzene (B151609) ring are found in the 1600-1400 cm⁻¹ range. libretexts.org The C-N stretching vibrations for both the anilino and guanidine parts of the molecule will also be present, typically in the 1350-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. researchgate.net Therefore, the symmetric vibrations of the nitro group and the C=N bond are often strong in the Raman spectrum. mdpi.comedinst.com The aromatic ring breathing mode of the aniline substituent is also a characteristic Raman feature. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H (Anilino & Guanidine) | Stretching | 3500 - 3300 | Medium-Strong | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |

| C=N (Guanidine) | Stretching | 1690 - 1580 | Strong | Strong |

| C=C (Aromatic) | In-ring Stretching | 1600 - 1400 | Medium-Strong | Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1490 | Very Strong | Medium |

| NO₂ (Nitro) | Symmetric Stretching | 1355 - 1315 | Strong | Strong |

| C-N (Guanidine/Anilino) | Stretching | 1350 - 1000 | Medium-Strong | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong | Weak |

Probing Tautomeric Forms and Conformational Changes

Guanidine and its derivatives, including this compound, can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For nitroguanidine itself, extensive studies using NMR spectroscopy have confirmed that it exists exclusively in the nitroimine tautomeric form in both solid-state and solution. researchgate.net

For N,N'-substituted guanidines, the electronic properties of the substituents play a major role in determining the preferred tautomeric form. researchgate.net In this compound, the key tautomeric equilibrium would be between the 1-nitroguanidine and the 2-nitroguanidine (B7768906) forms. Spectroscopic techniques, particularly NMR, are powerful tools for investigating this equilibrium. By analyzing chemical shifts and coupling constants, especially for ¹⁵N-labeled compounds, the exact location of protons and the nature of the nitrogen-carbon bonds can be determined, thus identifying the predominant tautomer. researchgate.netnih.gov

Conformational changes, which involve rotation around single bonds, can also be studied using spectroscopy. The anilino group in this compound can rotate relative to the guanidine plane. This rotation can be influenced by solvent and temperature. Variable-temperature NMR studies can provide information on the energy barriers for these conformational changes. Similarly, changes in the vibrational spectra (IR and Raman) can indicate shifts in conformational equilibria, as different conformers may exhibit slightly different absorption frequencies. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides two critical pieces of information: the precise molecular mass and the fragmentation pattern upon ionization.

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion, confirming the chemical formula of this compound (C₇H₈N₅O₂). This is a crucial step in the unambiguous identification of the compound. unimi.it

When subjected to ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking down into smaller, characteristic ions. The pattern of these fragment ions serves as a molecular fingerprint that aids in structural elucidation. For nitroguanidine and its derivatives, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of the guanidine core. nih.govacs.org

For this compound, key fragmentation steps would likely involve:

Loss of the nitro group (-NO₂).

Cleavage of the N-N bond, separating the aniline moiety from the nitroguanidine part.

Fragmentation of the aniline ring.

Loss of small neutral molecules like HCN or NH₃ from the guanidine core.

Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the atoms.

| Fragment Ion (Formula) | Proposed Structure | m/z (Calculated) | Description |

|---|---|---|---|

| [C₇H₈N₅O₂]⁺ | Molecular Ion | 194.0678 | Intact molecule |

| [C₇H₈N₄]⁺ | [M - NO₂]⁺ | 148.0799 | Loss of nitro group |

| [C₆H₇N₂]⁺ | Anilinium-type fragment | 107.0609 | Cleavage of N-N bond |

| [C₆H₅]⁺ | Phenyl cation | 77.0391 | Loss of amino group from aniline fragment |

| [CH₄N₃O₂]⁺ | Nitroguanidine fragment | 106.0252 | Cleavage of N-N bond |

| [CH₄N₂]⁺ | Guanidinium-type fragment | 44.0374 | Loss of NO₂ and HN from nitroguanidine fragment |

Design and Synthesis of Functionalized Derivatives and Analogues of 2 Anilino 1 Nitroguanidine

Systematic Modification of the Anilino Substituent

The anilino portion of the molecule is a key target for derivatization, allowing for the fine-tuning of electronic and steric properties.

Electronic and Steric Effects of Phenyl Ring Substituents

The electronic nature of substituents on the phenyl ring significantly influences the reactivity and properties of the entire molecule. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic ring, potentially enhancing its reactivity in certain reactions. libretexts.org Conversely, electron-withdrawing groups, like nitro (-NO2), decrease the ring's reactivity. libretexts.org The position of these substituents (ortho, meta, or para) also plays a critical role in directing the electronic effects through resonance and inductive influences. libretexts.org

Steric hindrance, introduced by bulky substituents on the phenyl ring, can also impact the molecule's conformation and its ability to interact with other molecules. nih.govutk.edu For instance, studies on related aromatic compounds have shown that steric effects can inhibit resonance, thereby altering the expected electronic influence of a substituent. utk.edu The interplay between electronic and steric effects is crucial in designing derivatives with specific characteristics. For example, in a study of 2-anilino triazolopyrimidines, small substituents like methyl or ethyl at the para-position of the anilino ring were found to be critical for optimal antiproliferative activity, highlighting the importance of steric factors. nih.gov

N-Substitution Strategies on the Anilino Nitrogen

Direct modification of the anilino nitrogen through N-alkylation or N-acylation provides another avenue for creating diverse derivatives. N-alkylation introduces alkyl groups to the nitrogen atom, which can alter the compound's lipophilicity and steric profile. nih.gov N-acylation, the introduction of an acyl group, can influence the electronic properties of the anilino nitrogen and introduce new functional handles for further reactions. rsc.org The synthesis of N-substituted derivatives often involves reacting the parent aniline (B41778) with appropriate alkylating or acylating agents under controlled conditions. nih.govrsc.org

Derivatization at the Nitro Group and Guanidine (B92328) Core

The nitroguanidine (B56551) moiety is a versatile platform for a variety of chemical transformations, offering multiple sites for derivatization. researchgate.net

Exploration of Reduced or Oxidized Nitroguanidine Derivatives

The nitro group of the nitroguanidine core can be chemically modified through reduction or oxidation. Reduction of the nitro group can lead to the corresponding nitrosoguanidine (B1196799) or aminoguanidine (B1677879) derivatives. at.uaacs.org For instance, the reduction of nitroguanidine to aminoguanidine can be achieved using zinc dust in an acidic solution. at.ua Catalytic hydrogenation has also been employed for the preparation of nitrosoguanidine from nitroguanidine. acs.org These reduced forms present new opportunities for functionalization due to the presence of the new amino or nitroso groups. Conversely, oxidation reactions can be explored, although they are less common for this specific moiety.

A sensitive analytical method for nitroguanidine involves its reduction to aminoguanidine, followed by derivatization to enhance its detectability by LC-MS. unimi.itresearchgate.net This highlights the utility of the reduced form in analytical applications.

Synthesis of N-Acylated and N-Alkylated Analogues

The nitrogen atoms within the guanidine core can be targeted for acylation and alkylation reactions. N-acylation of the guanidine nitrogen atoms can introduce various acyl groups, potentially altering the compound's chemical and biological properties. nih.gov Similarly, N-alkylation can introduce alkyl chains of varying lengths and branching, which can impact the molecule's solubility and steric interactions. acs.org The synthesis of these analogues typically involves the reaction of 2-anilino-1-nitroguanidine with appropriate acylating or alkylating agents. nih.govacs.org For example, a general method for preparing N-alkyl N'-nitroguanidines involves warming nitroguanidine with an aqueous solution of the desired amine. mit.edu

Advanced Chemical Applications and Functionalization Strategies of 2 Anilino 1 Nitroguanidine

Role as a Versatile Building Block in Complex Organic Synthesis

The guanidine (B92328) framework is a powerful and versatile precursor in organic synthesis, valued for the reactive nitrogen-rich chain that facilitates a wide variety of cyclization reactions. at.ua Derivatives such as 2-anilino-1-nitroguanidine inherit this synthetic utility, serving as key starting materials for constructing complex molecular architectures, particularly heterocyclic systems.

Aminoguanidines and their derivatives are extensively used for the synthesis of a diverse range of heterocyclic compounds. at.uaijisrt.com The presence of a chain of three nitrogen atoms and a carbon atom makes these compounds ideal for cyclization reactions. at.ua The anilino-substituted variant, this compound, and its analogues are valuable precursors for nitrogen-containing heterocycles such as triazoles and pyrazoles. For instance, studies have demonstrated the synthesis of 3-phenyl-1-nitro-aminoguanidine from the reaction of 1-guanyl-3,5-dimethylpyrazole nitrimine with phenylhydrazine. at.ua